molecular formula C18H22ClNO B1385316 N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline CAS No. 1040687-23-7

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline

Cat. No.: B1385316
CAS No.: 1040687-23-7
M. Wt: 303.8 g/mol
InChI Key: YEOWWLBCEJVVOQ-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline is a synthetic organic compound featuring a phenoxyethyl backbone substituted with chlorine and methyl groups at the 4, 3, and 5 positions of the aromatic ring. The ethyl chain is further linked to a 2,5-dimethylaniline moiety. This compound (CAS: sc-330720, Catalog ID: 2045043) is commercially available for research purposes, as noted in product catalogs from Santa Cruz Biotechnology and Huatai Pharma .

Properties

IUPAC Name

N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-12-5-6-13(2)17(9-12)20-7-8-21-16-10-14(3)18(19)15(4)11-16/h5-6,9-11,20H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOWWLBCEJVVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCCOC2=CC(=C(C(=C2)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Analogs with Varied Aniline Substituents

A series of structurally related compounds from Santa Cruz Biotechnology () share the core phenoxyethyl backbone but differ in the substituents on the aniline ring. Key examples include:

Compound Name Substituents on Aniline Ring CAS Number Catalog ID
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline 2,5-dimethyl sc-330720 2045043
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline 2,4,6-trimethyl sc-330719
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline 3,4-dimethyl 1040685-85-5 sc-330722
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline 2-isopropoxy sc-330718

Key Observations :

  • Steric and Electronic Effects: The position and type of substituents influence molecular conformation and electronic properties.
  • Polarity : Compounds with alkoxy groups (e.g., 2-isopropoxyaniline) likely have higher polarity than methyl-substituted analogs, affecting their solubility in aqueous systems .
Comparison with Acetamide-Based Pesticidal Derivatives

highlights N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which share the same phenoxy core but replace the ethyl-aniline linkage with an acetamide group. Examples include:

Compound Name Functional Group Molecular Weight Potential Application
This compound Ethyl-aniline ~348 g/mol* Research chemical
2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide Acetamide ~326 g/mol Pesticide candidate
2-(4-Chloro-3,5-dimethylphenoxy)-N-[3-chloro-4-methylphenyl]acetamide Acetamide ~361 g/mol Pesticide candidate

Key Observations :

  • Molecular Weight : The target compound’s lower molecular weight (~348 g/mol estimated) compared to halogenated acetamide derivatives (e.g., ~361 g/mol) could improve membrane permeability .
Auxin-like Agonists

lists auxin-mimicking compounds such as 2-(4-chloro-3,5-dimethylphenoxy) acetic acid (602-UC) and compound 533. These feature phenoxyacetic acid or pyridinylacetamide groups instead of the ethyl-aniline structure:

Compound Name Core Structure Key Functional Groups
602-UC Phenoxyacetic acid Carboxylic acid
Compound 533 Pyridinylacetamide Acetamide, pyridine
Target Compound Ethyl-aniline Amine, methyl groups

Key Observations :

  • Bioactivity : The carboxylic acid group in 602-UC is critical for auxin-like activity, whereas the ethyl-aniline structure of the target compound may lack this functionality, suggesting divergent biological roles .
  • Solubility : The absence of ionizable groups (e.g., carboxylic acid) in the target compound may limit its water solubility compared to 602-UC .

Research Findings and Implications

  • Structural Flexibility : Substituent variations on the aniline ring (e.g., methyl vs. alkoxy groups) allow fine-tuning of physicochemical properties for specific applications .
  • Pesticidal Potential: Acetamide derivatives () demonstrate that halogenation and bulky substituents enhance pesticidal efficacy, a trait that could guide optimization of the target compound .
  • Synthetic Feasibility : The commercial availability of analogs () underscores scalable synthesis routes, though functional group compatibility (e.g., amine vs. amide) remains a key consideration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline

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